1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
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Overview
Description
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with methyl groups and a piperidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with 3-methylpiperidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole or piperidine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
3-Methylpiperidine-2-carboxylic acid
(4-Benzhydrylpiperazino) (1,5-dimethyl-1H-pyrazol-3-yl)methanone
This comprehensive overview provides a detailed understanding of 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-4-6-16(11(8)13(18)19)12(17)10-7-9(2)15(3)14-10/h7-8,11H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOORVDEXOYYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=NN(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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